![molecular formula C23H31NO3 B14403706 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol CAS No. 89646-41-3](/img/structure/B14403706.png)
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine with a suitable propyl halide to form the morpholin-4-ylpropyl intermediate. This intermediate is then reacted with a diphenylbutane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(Morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis}
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a diphenylbutane backbone makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
89646-41-3 |
|---|---|
Formule moléculaire |
C23H31NO3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-(3-morpholin-4-ylpropyl)-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C23H31NO3/c25-17-13-22(12-7-14-24-15-18-27-19-16-24)23(26,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22,25-26H,7,12-19H2 |
Clé InChI |
PVVFBQXMFFFNNF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


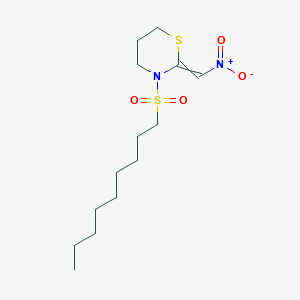
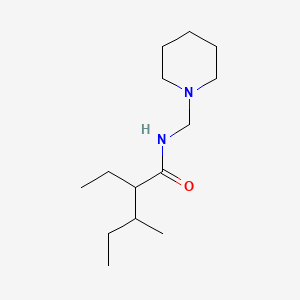

![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

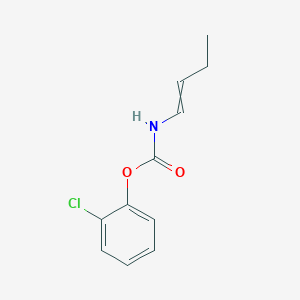

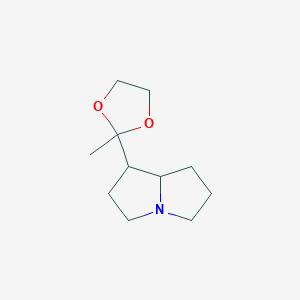
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
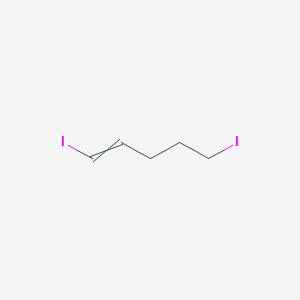
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)


